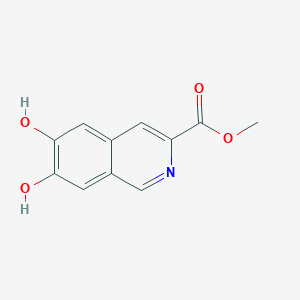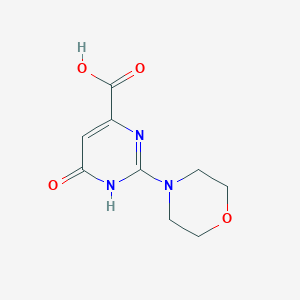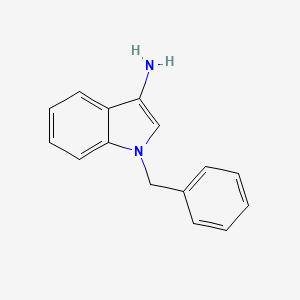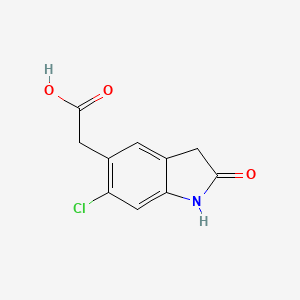
3,6-Dichloropicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3 and a molecular weight of 226.49 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3,6-Dichloropicolinimidamide hydrochloride typically involves the reaction of 3,6-dichloropyridazine with appropriate reagents. One common method includes the use of 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, stability, and high purity of the final product.
Analyse Chemischer Reaktionen
3,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt protein interactions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloropicolinimidamide hydrochloride can be compared with other similar compounds, such as:
3,6-Dichloropyridazine: Similar in structure but differs in its chemical properties and applications.
3,6-Dichloropyridine: Another similar compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Eigenschaften
CAS-Nummer |
1179361-75-1 |
|---|---|
Molekularformel |
C6H6Cl3N3 |
Molekulargewicht |
226.5 g/mol |
IUPAC-Name |
3,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-2-4(8)11-5(3)6(9)10;/h1-2H,(H3,9,10);1H |
InChI-Schlüssel |
XNAIRDSAJFJTKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Cl)C(=N)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



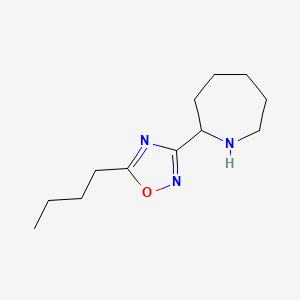


![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
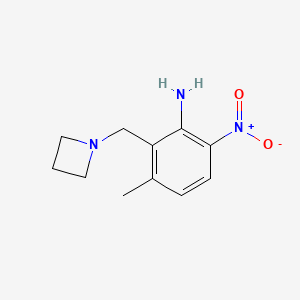
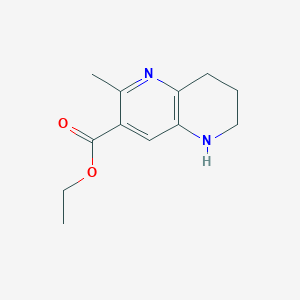
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
